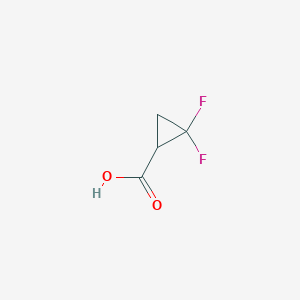

2,2-Difluorocyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-difluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLMOVWSQPHQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382322 | |

| Record name | 2,2-Difluorocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107873-03-0 | |

| Record name | 2,2-Difluorocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,2-Difluorocyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of the core basic properties of 2,2-difluorocyclopropanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4F2O2 | [1][3][4] |

| Molecular Weight | 122.07 g/mol | [1][3][4] |

| Appearance | Off-white powder[1] / solid[3][5] | [1][3][5] |

| Melting Point | 60-65 °C | [1][3][5] |

| Boiling Point | 70 °C at 7 mmHg | [3][5] |

| Solubility | Water-soluble | [2] |

| Assay | >97% | [1][3][5] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 107873-03-0 | [1][3][4] |

| InChI | 1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | [3][5] |

| InChI Key | KMLMOVWSQPHQME-UHFFFAOYSA-N | [3][5] |

| SMILES | OC(=O)C1CC1(F)F | [3][5] |

Reactivity and Chemical Behavior

The carboxylic acid functional group of this compound allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[1]

-

Esterification: The carboxylic acid can be converted to its corresponding esters.[1]

-

Functional Group Conversion: It can undergo conversion to other functional groups such as acyl halides, isocyanates, and amines.[1]

-

Ring-Opening Reactions: Under Friedel-Crafts reaction conditions with arenes, an unexpected ring-opening has been observed.[1] This is proposed to occur through the formation of an acylium ion which destabilizes the strained three-membered ring.[1]

Caption: Chemical reactivity of this compound.

Experimental Protocols

Synthesis of this compound Derivatives

A general, non-carbene method for the preparation of this compound derivatives has been developed.[6] This protocol involves the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by a radical cyclization initiated by triethylborane (Et3B).[6]

Experimental Workflow:

-

Michael Addition: An ester or amide enolate is reacted with 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate.

-

Radical Cyclization: The resulting intermediate undergoes cyclization initiated by Et3B to form the this compound derivative.[6]

Caption: Synthesis of this compound derivatives.

Applications in Research and Development

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] They are utilized in the production of antiviral, anticancer, and anti-inflammatory drugs.[7] For instance, derivatives have been investigated as inhibitors of specific enzymes.[2] The partially fluorinated cyclopropane motif is noted for having a lipophilicity similar to a trifluoromethyl group, making it a valuable component in drug discovery.[2]

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment should be used when handling this compound.

References

- 1. ossila.com [ossila.com]

- 2. 107873-03-0 | this compound [fluoromart.com]

- 3. 2,2-二氟环丙羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,2-二氟环丙羧酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. This compound 97 107873-03-0 [sigmaaldrich.com]

- 6. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. (1S)-2,2-difluorocyclopropane-1-carboxylic acid | C4H4F2O2 | CID 7171884 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,2-Difluorocyclopropanecarboxylic Acid (CAS No. 107873-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluorocyclopropanecarboxylic acid is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its rigid, strained cyclopropane ring, combined with the electronic effects of the gem-difluoro substitution, imparts unique physicochemical properties to molecules incorporating this moiety. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its application in drug discovery, with a focus on its role as a key building block for enzyme inhibitors.

Physicochemical and Safety Data

This compound is typically an off-white to white solid at room temperature.[1][2] The gem-difluoro group enhances the acidity of the carboxylic acid through inductive effects.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 107873-03-0 | [1] |

| Molecular Formula | C₄H₄F₂O₂ | [1] |

| Molecular Weight | 122.07 g/mol | [1] |

| Appearance | Off-white to white solid/powder | [1][2] |

| Melting Point | 60-65 °C | [3] |

| Boiling Point | 70 °C at 7 mmHg | [3] |

| Synonyms | 2,2-Difluorocyclopropane-1-carboxylic Acid, DFCA | [1] |

Table 2: Safety Information

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H314: Causes severe skin burns and eye damage. | GHS05 (Corrosion) | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |

Data sourced from Sigma-Aldrich.[3]

Synthesis Protocols

A procedure for a related compound, trans-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, involves the hydrolysis of the corresponding ethyl ester.[4]

Experimental Protocol: Hydrolysis of Ethyl trans-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropanecarboxylate [4]

-

A solution of ethyl trans-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropanecarboxylate (10.0 g, 0.049 mol) is prepared in 60 ml of ethanol.

-

To this solution, 30 ml of an aqueous 10% sodium hydroxide solution is added.

-

The stirred mixture is heated.

-

The original document does not specify the reaction time or temperature, nor the workup procedure. These would need to be optimized by the researcher.

Another general method for the synthesis of cyclopropanecarboxylic acids involves the hydrolysis of γ-chlorobutyronitrile with sodium hydroxide, followed by acidification.[5]

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | The spectrum of a related compound, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid, shows complex multiplets for the cyclopropyl protons due to geminal and vicinal H-H and H-F coupling.[6] The carboxylic acid proton is expected to be a broad singlet, typically downfield. | [6] |

| ¹³C NMR | The carboxyl carbon typically appears in the 165-185 ppm range.[2][7] The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling. The CH₂ and CH carbons of the cyclopropane ring will also have distinct chemical shifts. | [2][6][7] |

| FT-IR | A very broad O-H stretch from approximately 3300-2500 cm⁻¹.[8][9] A strong C=O stretch between 1760-1690 cm⁻¹.[8][9] A C-O stretch in the 1320-1210 cm⁻¹ region.[8] | [8][9] |

| Mass Spectrometry | The molecular ion peak may be weak.[10] Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[10] The McLafferty rearrangement can be a significant fragmentation pathway for longer-chain carboxylic acids.[11][12] | [10][11][12] |

Applications in Drug Discovery: A Case Study of a JAK1/TYK2 Inhibitor

A prominent application of this compound is in the synthesis of the dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitor, PF-06700841.[13] This compound has been investigated for the treatment of autoimmune diseases such as psoriasis.[14][15] The 2,2-difluorocyclopropyl group is a key structural feature, likely contributing to the compound's potency and pharmacokinetic properties.

Signaling Pathway

The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines involved in inflammation and immunity.[13] Inhibition of JAK1 and TYK2 can modulate the signaling of pro-inflammatory cytokines.[13]

Caption: JAK-STAT signaling pathway and its inhibition.

Experimental Protocol: In Vitro JAK1/TYK2 Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro potency of an inhibitor against JAK1 and TYK2, based on common kinase assay methodologies.

Objective: To determine the IC₅₀ value of a test compound (e.g., a derivative of this compound) against recombinant human JAK1 and TYK2 enzymes.

Materials:

-

Recombinant human JAK1 and TYK2 enzymes

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Test compound dissolved in DMSO

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Assay Plate Preparation: Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of the compound dilutions into the assay plates. Include positive controls (no inhibitor) and negative controls (a known potent pan-kinase inhibitor or no enzyme).

-

Enzyme/Substrate Addition: Prepare a 2x solution of the respective kinase (JAK1 or TYK2) and the peptide substrate in kinase assay buffer. Add this mixture to the wells containing the test compound.

-

Incubation: Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the kinase.

-

Reaction Initiation: Add a 2x ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Kₘ for each enzyme.

-

Reaction Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with important biological activities. Its unique structural and electronic properties make it an attractive component in the design of novel therapeutics and agrochemicals. This guide has provided a summary of its key characteristics, synthetic considerations, and a detailed look into its application in the development of a clinically relevant enzyme inhibitor, offering a foundation for researchers in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. TYK2/JAK1 Inhibitor PF-06700841 in Patients with Plaque Psoriasis: Phase IIa, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2,2-Difluorocyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluorocyclopropanecarboxylic acid is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. The presence of the gem-difluoro group on the cyclopropane ring imparts unique physicochemical properties, including increased metabolic stability and enhanced lipophilicity, making it a valuable building block in the synthesis of novel therapeutic agents and advanced materials.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its applications.

Physical and Chemical Properties

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄F₂O₂ | [3] |

| Molecular Weight | 122.07 g/mol | [3][4] |

| CAS Number | 107873-03-0 | [3] |

| Melting Point | 60-65 °C | |

| Boiling Point | 70 °C at 7 mmHg | |

| Appearance | Solid, off-white powder | |

| Purity | >97% (typical) | [2] |

| XLogP3-AA | 0.6 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

Spectroscopic Data

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two diastereotopic methylene protons and the single methine proton of the cyclopropane ring. The chemical shifts and coupling constants would be influenced by the adjacent fluorine atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon, the methine carbon, and the gem-difluoro substituted quaternary carbon. The carbon attached to the fluorine atoms would exhibit a characteristic splitting pattern due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The C-F stretching vibrations will also be present, typically in the 1100-1000 cm⁻¹ region.

Chemical Properties and Reactivity

The chemistry of this compound is characterized by the reactivity of its carboxylic acid functional group and the unique properties of the gem-difluorocyclopropyl moiety.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo a variety of standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to amides via activation (e.g., to an acyl chloride) followed by reaction with an amine.

-

Reduction: Reduction to the corresponding primary alcohol, 2,2-difluorocyclopropylmethanol, using reducing agents like lithium aluminum hydride.

-

-

Ring Stability and Opening: The cyclopropane ring is strained, and under certain conditions, can undergo ring-opening reactions. For instance, an unexpected ring-opening has been observed during Friedel-Crafts reactions, where the formation of an acylium ion is proposed to destabilize the strained three-membered ring.[2]

Applications in Research and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1]

-

Pharmaceuticals: The gem-difluorocyclopropyl group is used as a bioisostere for other chemical groups in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties. It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.[1]

-

Agrochemicals: This compound is also utilized in the development of new herbicides, fungicides, and insecticides.[1]

Experimental Protocols

A common and practical method for the preparation of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 2,2-difluorocyclopropanecarboxylate.

Synthesis of this compound via Hydrolysis of Ethyl 2,2-Difluorocyclopropanecarboxylate

This protocol is based on established methods for the saponification of sterically hindered esters.

Materials and Reagents:

-

Ethyl 2,2-difluorocyclopropanecarboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,2-difluorocyclopropanecarboxylate (1.0 equivalent) in a 2:1 (v/v) mixture of tetrahydrofuran and deionized water.

-

Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (approximately 2-3 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed. This may take several hours.

-

Work-up and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Synthesis Workflow

A representative synthetic route to this compound derivatives involves a Michael addition followed by a radical cyclization.

Caption: Synthesis of 2,2-difluorocyclopropanecarboxylate derivatives.

Safety Information

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2,2-Difluorocyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluorocyclopropanecarboxylic acid is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the gem-difluorinated cyclopropane ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its application in drug discovery, with a focus on its incorporation into the Janus kinase (JAK) inhibitor, Brepocitinib.

Core Properties of this compound

This compound is a white, crystalline solid at room temperature. The presence of the two highly electronegative fluorine atoms on the cyclopropane ring significantly influences its chemical reactivity and physical properties.[1] The inductive effect of the fluorine atoms enhances the acidity of the carboxylic acid compared to its non-fluorinated analog.[2]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 122.07 g/mol | |

| Chemical Formula | C₄H₄F₂O₂ | |

| CAS Number | 107873-03-0 | |

| Melting Point | 60-65 °C | |

| Boiling Point | 70 °C at 7 mmHg | |

| Appearance | Off-white powder/solid | [2] |

| Solubility | Soluble in water and other polar solvents. | [1] |

| pKa | The gem-difluorination enhances acidity compared to the non-fluorinated species. | [2] |

Spectroscopic Data

Definitive characterization of this compound is achieved through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the cyclopropyl protons and the carboxylic acid proton. The protons on the carbon adjacent to the carbonyl group will be deshielded and will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two carbons of the cyclopropane ring, with the carbon bearing the fluorine atoms showing a characteristic triplet due to C-F coupling.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak, and characteristic fragmentation patterns will involve the loss of the carboxyl group and potentially ring-opening fragments.[3][4][5]

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. One common method involves the hydrolysis of the corresponding ester, ethyl 2,2-difluorocyclopropanecarboxylate.

Synthesis of Ethyl 2,2-Difluorocyclopropanecarboxylate

Hydrolysis of Ethyl 2,2-Difluorocyclopropanecarboxylate to this compound

The final step to obtain the title compound is the hydrolysis of the ethyl ester. A general procedure for the hydrolysis of a cyclopropane carboxylate ester is provided below.

Materials:

-

Ethyl 2,2-difluorocyclopropanecarboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Ethanol or Methanol (as a co-solvent)

-

Hydrochloric acid (HCl) (concentrated)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 2,2-difluorocyclopropanecarboxylate in a mixture of ethanol (or methanol) and water.

-

Add a stoichiometric excess of sodium hydroxide or potassium hydroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully acidify the mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or distillation under reduced pressure.[6]

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Applications in Drug Development

The 2,2-difluorocyclopropyl moiety is an attractive pharmacophore in drug design. The gem-difluoro substitution can modulate the lipophilicity, metabolic stability, and conformational properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.

Case Study: Brepocitinib (PF-06700841)

A prominent example of a drug candidate containing the this compound-derived moiety is Brepocitinib (PF-06700841) , a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Brepocitinib has been investigated for the treatment of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ulcerative colitis.

Mechanism of Action and the JAK/STAT Signaling Pathway

Brepocitinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, a crucial pathway in the immune response.

JAK/STAT Signaling Pathway Overview:

-

Cytokine Binding: Pro-inflammatory cytokines, such as interleukins (ILs) and interferons (IFNs), bind to their specific receptors on the cell surface.

-

JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.

-

STAT Phosphorylation: The activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

-

STAT Dimerization and Translocation: Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of genes involved in inflammation and immune responses.

Inhibition by Brepocitinib: Brepocitinib, by inhibiting TYK2 and JAK1, blocks the phosphorylation cascade at an early stage. This prevents the activation of STATs and the subsequent transcription of pro-inflammatory genes, thereby dampening the inflammatory response.

Caption: The JAK/STAT signaling pathway and the inhibitory action of Brepocitinib.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its unique physicochemical properties make it a valuable component for designing novel therapeutics with enhanced properties. The successful incorporation of this moiety into drug candidates like Brepocitinib highlights the importance of fluorinated building blocks in modern medicinal chemistry. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Difluorocyclopropanecarboxylic Acid

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Difluorocyclopropanecarboxylic acid. The information presented herein is essential for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound. This guide offers predicted spectral data, detailed experimental protocols for acquiring such data, and visualizations to aid in the understanding of the molecular structure and NMR properties.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the known spectral data of analogous compounds and the established effects of substituents on NMR parameters.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (CH) | 2.5 - 3.0 | ddd | ³JHH (trans) ≈ 4-8, ³JHH (cis) ≈ 8-12, ³JHF ≈ 2-5 |

| H-3 (CH₂) | 1.5 - 2.0 | m | ²JHH ≈ -12 to -15, ³JHH (trans) ≈ 4-8, ³JHH (cis) ≈ 8-12, ²JHF ≈ 15-20 |

| COOH | 10 - 13 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C1 (CH) | 25 - 35 | t | ²JCF ≈ 10-15 |

| C2 (CF₂) | 110 - 120 | t | ¹JCF ≈ 280-300 |

| C3 (CH₂) | 20 - 30 | t | ²JCF ≈ 10-15 |

| C=O | 170 - 180 | s | - |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

1. Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the acidic compound without significant interaction is crucial. Deuterated chloroform (CDCl₃) with a small amount of deuterated dimethyl sulfoxide (DMSO-d₆) to aid solubility, or DMSO-d₆ alone, are suitable choices. For observing the carboxylic acid proton, a non-protic solvent is necessary.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex splitting patterns expected for this molecule.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Spectral Width: A spectral width of approximately 15 ppm is adequate to cover all proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Spectral Width: A spectral width of about 220 ppm is necessary to cover the entire range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe the quaternary carbonyl carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Structural Elucidation and Spectral Interpretation

The structure of this compound presents a unique set of NMR signals due to the strained three-membered ring and the presence of two fluorine atoms on the same carbon.

-

¹H NMR Spectrum:

-

The proton on the carbon bearing the carboxylic acid (H-1) is expected to be a doublet of doublets of doublets (ddd) due to coupling with the two diastereotopic protons on the adjacent CH₂ group and the two fluorine atoms.

-

The two protons on the CH₂ group (H-3) are diastereotopic and will appear as a complex multiplet. They will show geminal coupling to each other and vicinal coupling to the H-1 proton. Additionally, they will exhibit geminal coupling to the two fluorine atoms.

-

The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (10-13 ppm), which will disappear upon the addition of a few drops of D₂O due to chemical exchange.

-

-

¹³C NMR Spectrum:

-

Four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

The carbonyl carbon of the carboxylic acid will appear at the most downfield position (170-180 ppm).

-

The carbon atom bonded to the two fluorine atoms (C2) will show a large one-bond C-F coupling, resulting in a triplet in the proton-coupled spectrum. Its chemical shift will be significantly downfield due to the strong deshielding effect of the fluorine atoms.

-

The other two carbons of the cyclopropane ring (C1 and C3) will appear at higher field and will likely show smaller two-bond C-F couplings, appearing as triplets.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Spin-spin coupling in this compound.

References

The Gem-Difluoro Group: A Subtle Powerhouse in Cyclopropane Chemistry for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly intriguing structural element. This guide provides a comprehensive overview of the profound electronic effects of the gem-difluoro group on the cyclopropane ring, offering insights into its synthesis, reactivity, and strategic application in drug development.

Core Electronic and Structural Consequences of Gem-Difluorination

The seemingly simple substitution of two hydrogen atoms with fluorine on a cyclopropane ring induces a cascade of significant electronic and structural changes. These alterations are fundamental to understanding the unique reactivity and utility of this moiety.

Increased Ring Strain: The high electronegativity of fluorine atoms leads to a polarization of the C-F bonds, which in turn increases the p-character of the carbon orbitals within the cyclopropane ring. This rehybridization results in a significant increase in ring strain energy. Theoretical calculations estimate the ring strain of 1,1-difluorocyclopropane to be approximately 42.4 kcal/mol, a substantial increase from the 27.1 kcal/mol of the parent cyclopropane.[1] This elevated strain energy is a key driver for many of the characteristic reactions of gem-difluorocyclopropanes.

Alteration of Bond Lengths and Angles: The electronic perturbations caused by the gem-difluoro group lead to measurable changes in the geometry of the cyclopropane ring. Microwave spectroscopy studies of 1,1-difluorocyclopropane have provided precise structural parameters.[2][3] Notably, the C1-C2 bond (adjacent to the CF2 group) is shortened, while the C2-C3 bond (distal to the CF2 group) is lengthened compared to cyclopropane.[3][4] This distal bond weakening is a critical factor in the regioselectivity of many ring-opening reactions.[5]

A logical diagram illustrating the cascade of effects stemming from the introduction of a gem-difluoro group is presented below.

Caption: Cascade of electronic and structural effects induced by gem-difluorination.

Quantitative Data Summary

The following tables summarize key quantitative data that highlight the electronic effects of the gem-difluoro group on the cyclopropane ring.

Table 1: Structural Parameters of 1,1-Difluorocyclopropane vs. Cyclopropane

| Parameter | 1,1-Difluorocyclopropane[2][3] | Cyclopropane |

| Bond Lengths (Å) | ||

| C1-C2 | 1.464 ± 0.002 | 1.510 |

| C2-C3 | 1.553 ± 0.001 | 1.510 |

| C-F | 1.355 ± 0.002 | - |

| C-H | 1.082 ± 0.002 | 1.089 |

| **Bond Angles (°) ** | ||

| ∠FCF | 108.4 ± 0.2 | - |

| ∠C2C1C3 | 64.1 ± 0.1 | 60 |

| ∠HCH | 116.9 ± 0.2 | 115.1 |

Table 2: Spectroscopic Data for Representative Gem-Difluorocyclopropanes

| Compound Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | IR (C-F stretch, cm-1) |

| Alkyl-substituted | 0.5 - 2.0 (m) | C(F2): ~110 (t); CH2: ~15-30 | -130 to -150 (m) | 1200 - 1350 |

| Aryl-substituted | 1.5 - 3.0 (m), 7.0-7.5 (m) | C(F2): ~108 (t); CH: ~25-35 | -130 to -145 (m) | 1200 - 1350 |

| Ester-substituted | 1.5 - 2.5 (m) | C(F2): ~105 (t); CH: ~20-30; C=O: ~170 | -135 to -155 (m) | 1200 - 1350 |

Note: Chemical shifts are approximate and can vary based on substitution and solvent. The 13C signal for the CF2 carbon typically appears as a triplet due to coupling with the two fluorine atoms.

Key Reactions Driven by Electronic Effects

The unique electronic and structural features of gem-difluorocyclopropanes give rise to a rich and synthetically useful reactivity profile, distinct from their non-fluorinated counterparts.

Thermal Rearrangements

The increased ring strain in gem-difluorocyclopropanes facilitates thermal rearrangements at lower temperatures than non-fluorinated analogs. A classic example is the vinylcyclopropane rearrangement, where a vinyl-substituted gem-difluorocyclopropane rearranges to a difluorinated cyclopentene. The activation energy for this process is significantly lowered due to the relief of ring strain and the stabilization of the diradical intermediate by the fluorine atoms.[5]

Ring-Opening Reactions

The weakened distal C-C bond makes gem-difluorocyclopropanes susceptible to a variety of ring-opening reactions, providing access to a diverse array of fluorinated building blocks.

-

Radical Reactions: Ring-opening can be initiated by radical species.

-

Lewis Acid Catalysis: Lewis acids can promote ring-opening by coordinating to the fluorine atoms, facilitating C-F bond heterolysis and subsequent C-C bond cleavage.

-

Transition Metal Catalysis: Palladium and other transition metals can insert into the strained C-C bonds, leading to various cross-coupling and functionalization reactions.

The general workflow for the synthesis and subsequent ring-opening of a gem-difluorocyclopropane is depicted below.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopy of 1,1-difluorocyclopropane-d0, -d2, and -d4: the equilibrium structure of difluorocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern medicinal chemistry and materials science.[1][2] The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence the physicochemical and biological properties of a molecule.[2] It can enhance metabolic stability, modulate lipophilicity and basicity (pKa), and improve binding affinity to target proteins.[1][2][3] Consequently, approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. This guide provides a comprehensive overview of fluorinated building blocks, their synthesis, and their application in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

There are two primary strategies for introducing fluorine into a target molecule: the use of fluorinated building blocks and late-stage fluorination . The building block approach involves incorporating a pre-fluorinated synthon into the molecular scaffold, offering reliability and predictability.[4] Late-stage fluorination, conversely, introduces fluorine in the final steps of a synthesis, which is particularly advantageous for the rapid generation of analogues in drug discovery programs.[2][4][5]

Types of Fluorinated Building Blocks

Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and serve as foundational components in synthesis.[6] Their use can significantly alter the properties of the final molecule.[6]

A prominent class of fluorinated building blocks includes those containing the trifluoromethyl (CF3) group . The CF3 group is a strong electron-withdrawing substituent that can significantly impact the acidity and reactivity of neighboring functional groups, while its lipophilic nature can enhance membrane permeability.[7] Another important category is fluorinated heterocycles , which are prevalent in many approved drugs.[8] The position of the fluorine atom on the heterocyclic ring can dramatically affect the compound's properties.

Data Presentation: Physicochemical Properties and Reaction Performance

The introduction of fluorine significantly alters the physicochemical properties of molecules. The following tables summarize key quantitative data for comparing fluorinated and non-fluorinated compounds, as well as the performance of various fluorination reactions.

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Modification | pKa (Predicted) | clogP (Predicted) | Reference |

| Isoquinoline | Unsubstituted | 6.8 | 2.5 | |

| 7-Fluoro-isoquinoline | 7-F | 6.5 | 2.7 | |

| Phenylcyclohexane | Unsubstituted | - | - | |

| Selectively Fluorinated Phenylcyclohexanes | Fluorinated | - | Lowered with increasing fluorination | |

| Saturated Nitrogen Heterocycles | Unsubstituted | Varies | Varies | |

| Mono- and Di-fluorinated Saturated Nitrogen Heterocycles | Fluorinated | Varies | Varies |

Table 2: Performance of Enantioselective Fluorination of β-Ketoesters

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ti(TADDOLato) | Acyclic β-ketoesters | >80 | up to 90 | |

| Chiral Palladium Complex | Various β-ketoesters | - | 83-94 | |

| Cu(II)/Ar-BINMOL-derived salan | Methyl 1-indanone-2-carboxylate | 99 | 82 | |

| Diphenylamine linked bis(oxazoline)-Cu(OTf)2 | β-keto esters | High | High |

Table 3: Synthesis of Fluorinated Heterocycles - Reaction Yields

| Reaction | Product | Yield (%) | Reference |

| Trifluoromethylation/cyclization of acetylenic ketones | 3-Trifluoromethylpyrazoles | 70 | |

| Silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to excellent | |

| [3 + 2] cycloaddition of diazo compounds and internal alkynes | Trifluoromethylated pyrazoles | Good | |

| Reaction of N-heterocycle N-oxides with trifluoromethyl triflate | N-heterocyclic trifluoromethyl ethers | 42 (for 8-methyl 2-quinolyl trifluoromethyl ether) | [3] |

| Innate C-H trifluoromethylation of heterocycles | Trifluoromethylated heterocycles | Varies |

Table 4: Nucleophilic Fluorination with DAST

| Substrate Type | Product Type | Yield (%) | Reference |

| Cyclopropyl Silyl Ethers | Allylic Fluorides | 45-96 | |

| Thioesters | α,α-Difluoro Ethers | High | |

| Alcohols | Alkyl Fluorides | - | |

| Aldehydes/Ketones | Geminal Difluorides | - |

Experimental Protocols: Key Methodologies

Detailed and reproducible experimental protocols are crucial for the successful synthesis of fluorinated compounds. Below are methodologies for key fluorination reactions.

Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor™

This protocol describes the fluorination of a model β-ketoester using an electrophilic fluorinating agent.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Avoid inhalation of dust and vapors.

-

Dispose of all waste according to institutional and local environmental regulations.

Procedure:

-

To a solution of the β-ketoester (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add Selectfluor™ (1.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the α-fluorinated β-ketoester.

Protocol 2: Nucleophilic Deoxyfluorination of an Alcohol using DAST

This protocol details the conversion of an alcohol to an alkyl fluoride using diethylaminosulfur trifluoride (DAST).

Safety Precautions:

-

DAST is moisture-sensitive and can release toxic HF upon contact with water. Handle with extreme care in a dry atmosphere and a well-ventilated fume hood.

-

Reactions with DAST should generally not be heated.

Procedure:

-

Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (20 volumes) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DAST (1.2 eq.) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane (2 x 20 mL).

-

Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the fluorinated amino acid 4-fluorophenylalanine using the Fmoc/tBu strategy.[1]

Materials:

-

Fmoc-Phe(4-F)-OH and other standard Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine in DMF (v/v)

-

Coupling reagents (e.g., HBTU, HOBt, or OxymaPure®/DIC)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 10-15 minutes in a reaction vessel.[8] Drain the DMF.[8]

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 3 minutes, then drain.[1] Add a fresh portion of 20% piperidine in DMF and agitate for another 15-20 minutes.[1] Wash the resin thoroughly with DMF, DCM, and then DMF again.[1]

-

Amino Acid Coupling (including Fmoc-Phe(4-F)-OH):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and a coupling agent like OxymaPure® (3 equivalents) in DMF.[1]

-

Add DIC (3 equivalents) to pre-activate the amino acid solution for 1-2 minutes.[1]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[1]

-

Wash the resin with DMF and DCM.[1]

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptidyl-resin with DCM and dry.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

-

Filter the solution to separate the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.[1]

-

Dry the crude peptide under vacuum.[1]

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathway: Inhibition of MAPK/ERK Pathway by a Fluorinated Kinase Inhibitor

Many fluorinated compounds act as kinase inhibitors. The following diagram illustrates the inhibition of the MAPK/ERK signaling pathway, a key cascade in cell proliferation and survival, by a hypothetical fluorinated MEK1/2 inhibitor.

Caption: Inhibition of the MAPK/ERK signaling pathway by a fluorinated MEK1/2 inhibitor.

Experimental Workflow: Solid-Phase Peptide Synthesis of a Fluorinated Peptide

The following diagram illustrates the iterative workflow for solid-phase peptide synthesis (SPPS) incorporating a fluorinated amino acid.

Caption: Workflow for Solid-Phase Peptide Synthesis of a fluorinated peptide.

Logical Relationship: Catalytic Cycle of Palladium-Catalyzed Fluorination

The palladium-catalyzed fluorination of aryl halides is a key method for C-F bond formation. The diagram below illustrates the proposed catalytic cycle.

Caption: Catalytic cycle for palladium-catalyzed fluorination of aryl halides.

Conclusion

Fluorinated building blocks are integral to modern synthetic chemistry, offering a powerful strategy to fine-tune the properties of molecules for applications in drug discovery, agrochemicals, and materials science. The choice between a building block approach and late-stage fluorination depends on the specific synthetic goals and the complexity of the target molecule. A thorough understanding of the available synthetic methodologies, coupled with quantitative data on their performance and the physicochemical effects of fluorination, enables researchers to make informed decisions in the design and synthesis of novel fluorinated compounds. The continued development of new fluorination reagents and catalytic systems will undoubtedly expand the toolkit available to chemists and further solidify the importance of fluorine in chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. csbiochina.com [csbiochina.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 8. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide on the Stability and Reactivity of 2,2-Difluorocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluorocyclopropanecarboxylic acid is a unique molecule that incorporates the strained, rigid cyclopropane ring with the electron-withdrawing effects of two fluorine atoms and a carboxylic acid functional group. This combination of structural features imparts a distinct profile of stability and reactivity, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known stability and reactivity of this compound, including its physical properties, thermal and pH stability considerations, and its behavior in the presence of various classes of reagents. Standardized experimental protocols for assessing these characteristics are also detailed to aid researchers in their laboratory work.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. The presence of the polar carboxylic acid group and the fluorine atoms suggests it is soluble in water and other polar solvents[1]. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 107873-03-0 | [2][3][4][5] |

| Molecular Formula | C₄H₄F₂O₂ | [2][3][4][5] |

| Molecular Weight | 122.07 g/mol | [2][3][4][5] |

| Appearance | Off-white powder/solid | [2] |

| Melting Point | 60-65 °C | [2][3] |

| Boiling Point | 70 °C at 7 mmHg | [3] |

| Purity | >97% (typical) | [2] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

Experimental Protocol: Thermal Gravimetric Analysis (TGA)

A standard method to evaluate thermal stability is through Thermogravimetric Analysis (TGA).

-

Instrument Preparation: Calibrate the TGA instrument for temperature and mass loss.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (typically alumina or platinum).

-

Analysis Conditions:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the mass loss curve can be used to identify the temperatures of maximum decomposition rates.

pH Stability

The stability of this compound in aqueous solutions is expected to be pH-dependent. As a carboxylic acid, it will exist in its protonated form at low pH and as its carboxylate salt at higher pH. While specific studies on its pH stability profile are not widely published, it is anticipated to be generally stable across a range of pH values. However, extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to degradation, such as ring-opening reactions.

Experimental Protocol: pH Stability Assessment

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Incubation: Prepare solutions of this compound of a known concentration in each buffer. Incubate these solutions at a constant temperature (e.g., 25 °C or an accelerated condition like 40 °C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

-

Quantification: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the concentration of the compound as a function of time for each pH. The degradation rate constant can be calculated for each pH condition to determine the pH-rate profile.

Reactivity Profile

The reactivity of this compound is dictated by its carboxylic acid functionality and the unique properties of the difluorocyclopropyl group.

Acidity

The presence of the two electron-withdrawing fluorine atoms on the cyclopropane ring enhances the acidity of the carboxylic acid group through an inductive effect, making it a stronger acid than its non-fluorinated counterpart, cyclopropanecarboxylic acid[2].

Reactions of the Carboxylic Acid Group

This compound undergoes typical reactions of a carboxylic acid, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester[2].

-

Acyl Halide Formation: Conversion to an acyl halide (e.g., acyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Formation: Reaction with an amine, often after activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of a coupling agent), to yield an amide.

Ring-Opening Reactions

Despite the inherent stability of the cyclopropane ring, the presence of the gem-difluoro group and the strain of the three-membered ring can lead to ring-opening reactions under certain conditions.

-

Friedel-Crafts Reactions: An unexpected ring-opening has been observed when this compound (or its derivatives like the acyl chloride) is used in Friedel-Crafts reactions with arenes. It is proposed that the formation of the acylium ion destabilizes the strained three-membered ring, leading to the ring-opening[2][10].

-

Radical Reactions: The cyclopropane ring can be cleaved under radical conditions[11].

-

High-Temperature Halogenation: Reactions with halogens at elevated temperatures can also result in ring-opening.

Experimental Protocol: Reactivity with a Nucleophile (Esterification)

-

Reactant Preparation: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours).

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify the product by column chromatography if necessary.

-

Characterization: Characterize the purified ester using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure.

Safety and Handling

This compound is classified as a corrosive substance[3]. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents[10].

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

Logical Workflow for Stability and Reactivity Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the stability and reactivity of this compound.

Caption: Workflow for Stability and Reactivity Assessment.

Conclusion

This compound is a stable, yet reactive molecule with significant potential in synthetic chemistry. Its stability under normal conditions makes it a reliable building block, while its propensity for specific reactions, including those involving the carboxylic acid group and ring-opening under certain conditions, provides avenues for the synthesis of complex molecular architectures. A thorough understanding of its stability and reactivity, guided by the experimental protocols outlined in this guide, is essential for its effective utilization in research and development. Further studies to quantify its thermal and pH stability would be highly valuable to the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. 2,2-二氟环丙羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,2-二氟环丙羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 97 107873-03-0 [sigmaaldrich.com]

- 6. How external forces affect the degradation properties of perfluorooctanoic acid in mechanochemical degradation: a DFT study - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00048C [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, 95% | Fisher Scientific [fishersci.ca]

- 11. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,2-Difluorocyclopropanecarboxylic Acid from Alkenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-difluorocyclopropane motif is a valuable structural component in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity, often leading to enhanced biological activity. 2,2-Difluorocyclopropanecarboxylic acid serves as a key building block for introducing this moiety. This document provides detailed application notes and experimental protocols for the synthesis of this compound from readily available alkenes, specifically focusing on a two-step sequence involving difluorocyclopropanation of an acrylate ester followed by hydrolysis.

Overview of the Synthetic Approach

The most common and efficient method for the synthesis of this compound from alkenes involves a two-step process. The first step is the difluorocyclopropanation of an acrylate ester, an electron-deficient alkene, to form the corresponding 2,2-difluorocyclopropyl ester. The second step is the hydrolysis of the ester to yield the target carboxylic acid.

A widely used and reliable method for the difluorocyclopropanation step is the in-situ generation of difluorocarbene from trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, initiated by sodium iodide (NaI). This method is favored for its operational simplicity and tolerance of various functional groups.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from an alkene is depicted below.

Caption: Overall workflow for the two-step synthesis.

Reaction Mechanism

The key transformation is the [2+1] cycloaddition of difluorocarbene to the alkene. The Ruppert-Prakash reagent (TMSCF₃) serves as a precursor to difluorocarbene (:CF₂), which is generated in situ upon reaction with a nucleophilic initiator, typically sodium iodide.

Caption: Generation of difluorocarbene and cycloaddition.

Detailed Experimental Protocols

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

TMSCF₃ is a volatile and flammable liquid. Handle with care.

-

Reactions involving the generation of difluorocarbene can be exothermic. Monitor the reaction temperature closely.

Protocol 1: Synthesis of Ethyl 2,2-Difluorocyclopropanecarboxylate

This protocol describes the difluorocyclopropanation of ethyl acrylate using TMSCF₃ and NaI.

Materials:

-

Ethyl acrylate

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Sodium iodide (NaI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium iodide (1.5 eq).

-

Add anhydrous DMF to the flask.

-

Add ethyl acrylate (1.0 eq) to the stirred suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the layers, and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford ethyl 2,2-difluorocyclopropanecarboxylate.

Protocol 2: Hydrolysis of Ethyl 2,2-Difluorocyclopropanecarboxylate to this compound

This protocol describes the base-mediated hydrolysis of the ester to the final carboxylic acid.

Materials:

-

Ethyl 2,2-difluorocyclopropanecarboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl, concentrated or 1M solution)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 2,2-difluorocyclopropanecarboxylate (1.0 eq) in a mixture of methanol (or THF) and water in a round-bottom flask equipped with a magnetic stir bar.

-

Add sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, or until the hydrolysis is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the organic solvent (methanol or THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a solid or oil. The product can be further purified by recrystallization or distillation if necessary.

Data Presentation

The difluorocyclopropanation of various substituted alkenes using the TMSCF₃/NaI system generally proceeds in good to excellent yields. The reaction is tolerant of a range of functional groups.

| Entry | Alkene Substrate (Acrylate Ester) | Product | Yield (%) |

| 1 | Ethyl acrylate | Ethyl 2,2-difluorocyclopropanecarboxylate | 75-85 |

| 2 | Methyl acrylate | Methyl 2,2-difluorocyclopropanecarboxylate | 70-80 |

| 3 | tert-Butyl acrylate | tert-Butyl 2,2-difluorocyclopropanecarboxylate | 65-75 |

| 4 | Ethyl methacrylate | Ethyl 1-methyl-2,2-difluorocyclopropanecarboxylate | 70-80 |

| 5 | Ethyl crotonate | Ethyl 3-methyl-2,2-difluorocyclopropanecarboxylate | 60-70 |

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Applications in Drug Development

This compound is a versatile building block in the synthesis of pharmaceutically active compounds. The gem-difluoro group can act as a bioisostere for a carbonyl group or a gem-dimethyl group, improving metabolic stability and binding affinity. Its derivatives have been incorporated into a variety of therapeutic agents, including enzyme inhibitors and receptor modulators. The carboxylic acid functionality allows for straightforward derivatization to amides, esters, and other functional groups, facilitating its integration into complex molecular architectures.

References

Application Notes and Protocols for Difluorocarbene Addition in Cyclopropanation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for the difluorocyclopropanation of alkenes, a critical transformation for the introduction of the valuable gem-difluorocyclopropane motif into organic molecules. This structural unit is of significant interest in medicinal chemistry due to its ability to modulate the physicochemical and pharmacological properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1][2]

This document outlines protocols for three widely employed methods for generating difluorocarbene (:CF₂), the reactive intermediate in these cycloadditions: the use of the Ruppert-Prakash reagent (TMSCF₃), the thermal decomposition of sodium chlorodifluoroacetate, and an asymmetric approach for the enantioselective synthesis of difluorocyclopropanes.

Method 1: Difluorocyclopropanation using the Ruppert-Prakash Reagent (TMSCF₃)

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), has become a cornerstone of modern fluorine chemistry, serving as a versatile and relatively safe source of the trifluoromethyl anion and, by extension, difluorocarbene.[1][3] The generation of difluorocarbene from TMSCF₃ is typically initiated by a fluoride source or a Lewis base, with sodium iodide (NaI) being a common and effective promoter.[4] This method is compatible with a broad range of functionalized alkenes.[5]

Reaction Principle

The reaction proceeds via the activation of TMSCF₃ by an initiator, leading to the formation of a trifluoromethyl anion equivalent. This intermediate then eliminates a fluoride ion to generate difluorocarbene, which subsequently undergoes a [2+1] cycloaddition with an alkene to furnish the desired gem-difluorocyclopropane.

Experimental Workflow: TMSCF₃/NaI System

Caption: General workflow for TMSCF₃/NaI mediated difluorocyclopropanation.

General Experimental Protocol

To a solution of the alkene (1.0 mmol) and sodium iodide (2.2 mmol) in anhydrous THF (5 mL) in a sealed tube is added TMSCF₃ (2.0 mmol) under an inert atmosphere (e.g., nitrogen or argon).[6][7] The reaction mixture is then heated to the desired temperature (typically between 70 °C and 110 °C) and stirred for 2 to 12 hours, with the progress of the reaction monitored by TLC or GC-MS.[7] Upon completion, the reaction is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.[8]

Quantitative Data

| Alkene Substrate | Product | Yield (%) | Reference |

| Styrene | 1,1-difluoro-2-phenylcyclopropane | 71-99 | [4][7] |

| 4-Methylstyrene | 1,1-difluoro-2-(p-tolyl)cyclopropane | 95 | [4] |

| 4-Chlorostyrene | 2-(4-chlorophenyl)-1,1-difluorocyclopropane | 92 | [4] |

| 1-Octene | 1,1-difluoro-2-hexylcyclopropane | 68 | [4] |

| N-Boc-3,4-dehydropiperidine (α-bromo-substituted) | 6,6-difluoro-3-azabicyclo[3.1.0]hexane derivative | High Yield | [4][8] |

| Alkenyl trifluoroborate | (2,2-difluorocyclopropyl)trifluoroborate | Good Yield | [4][8] |

Method 2: Microwave-Assisted Difluorocyclopropanation with Sodium Chlorodifluoroacetate

The thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) is a classical and cost-effective method for generating difluorocarbene.[8] The high temperatures traditionally required can be a limitation. The application of microwave irradiation significantly accelerates this reaction, reducing reaction times from hours to minutes and often improving yields.[9][10] This protocol is particularly advantageous for high-throughput synthesis and library generation.

Reaction Principle

Upon heating, sodium chlorodifluoroacetate undergoes decarboxylation to form a chlorodifluoromethyl anion, which then eliminates a chloride ion to generate difluorocarbene. The use of microwave energy efficiently promotes the thermal decomposition of the salt.

Signaling Pathway: Difluorocarbene Generation from ClCF₂COONa

Caption: Generation of difluorocarbene from sodium chlorodifluoroacetate.

General Experimental Protocol

In a microwave process vial, sodium chlorodifluoroacetate (6.0 mmol) is dissolved in a solution of the alkene (2.0 mmol) in THF (4.0 mL).[9] The vessel is sealed and subjected to microwave irradiation (e.g., 300 W) until the reaction reaches the target temperature (e.g., 170 °C), which is then maintained for approximately 5 minutes.[9][10] After cooling, the reaction mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography (typically with hexanes as the eluent) to yield the pure 1,1-difluorocyclopropane.[9]

Quantitative Data

| Alkene Substrate | Product | Yield (%) | Reference |

| 1,1-Diphenylethene | 1,1-difluoro-2,2-diphenylcyclopropane | 99 | [11] |

| α-Methylstyrene | 1,1-difluoro-2-methyl-2-phenylcyclopropane | 75 | [9] |

| Indene | 1,1-difluorocyclopropa[a]indene | 85 | [9] |

| 1-Dodecene | 1,1-difluoro-2-decylcyclopropane | 60 | [9] |

| Cyclohexene | 7,7-difluorobicyclo[4.1.0]heptane | 55 | [9] |

Method 3: Asymmetric Difluorocyclopropanation